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The table below summarizes available data on BPIQ-I and other EGFR inhibitors from the search results.

Inhibitor Type | Noted Experimental Reported Quantitative
. Key Target(s) . .
Name Generation Context Data (from cited studies)
BPIQ-I[1] EGFR EGFR Phenotypic screen in Tested at 10 uM [1].
Inhibitor organotypic hippocampal Normalized electrographic
culture model of epilepsy.  load: 0.748 [1].
Gefitinib First- EGFR Treatment of advanced In patients with L858R
[2] [3] Generation (reversible) lung adenocarcinoma mutation, one study
TKI with common EGFR reported a median OS of
mutations. 48.4 + 6.3 months [3].
Erlotinib First- EGFR Treatment of advanced In patients with L858R
[2] [3] Generation (reversible) lung adenocarcinoma mutation, one study
TKI with common EGFR reported a median OS of
mutations. 30.8 £ 3.3 months [3].
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Inhibitor Type / Noted Experimental Reported Quantitative
. Key Target(s) . .
Name Generation Context Data (from cited studies)
Afatinib Second- ErbB family Treatment of advanced Associated with longer
[3] [4] Generation (irreversible) lung adenocarcinoma; PFS across all mutation
TKI compared to 1st-gen types in one study [3]. In
TKis. another, median OS was

30 months [4].

JAK3 JAK3/ JAK3, EGFR Rediscovered as a Selectively inhibits EGFR
Inhibitor Mutant- T790M/L858R selective inhibitor for the T790M/L858R in vitro and
VI [2] EGFR drug-resistant EGFR in NCI-H1975 cells, with
T790M/L858R mutant. weaker effect on WT
EGFR [2].

Experimental Context and Workflows

For the data presented, here is the experimental background and methodology.

e For BPIQ-I[1]:

o Experimental Model: Organotypic hippocampal culture model of acquired epilepsy.

o Primary Readout: Effects on spontaneous epileptiform activity.

o Key Metrics: The study quantified the effect on Cumulative Seizure Duration, Average Event
Rate, and Electrographic Load. The data in the table above shows the values normalized to
the control (Norm.) [1].

o Protocol Insight: The simplified screening platform used standard tissue culture plates and
commercially available microwire electrodes to monitor chronic epileptiform activity in inhibitor-
treated cultures.

¢ For Clinical EGFR TKIs (Gefitinib, Erlotinib, Afatinib) [3] [4]:

o Study Design: Retrospective analyses of patient outcomes from real-world clinical practice and
electronic medical records.

o Patient Population: Patients with advanced lung adenocarcinoma harboring EGFR mutations.

o Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).

o Methodological Note: EGFR mutation status was determined from tumor tissues using
methods like the PNA-LNA PCR clamp or direct sequencing [4].
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e For JAKS3 Inhibitor VI [2]:

o Discovery Method: Screening a kinase inhibitor library against recombinant cytoplasmic
domains of EGFR mutants (WT, L858R, T790M/L858R).

o Key Assays: In vitro kinase assays, measurement of autophosphorylation in NCI-H1975 cells,
cell proliferation assays (MTT), and docking simulations.

o Core Finding: It is a gatekeeper mutant selective TKI, offering a strategy to find new EGFR
T790M inhibitors by repositioning existing JAK inhibitors [2].

EGFR Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the core EGFR signaling pathway and the site of action for the inhibitors

discussed.
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BPIQ-I, Gefitinib, Erlotinib, Afatinib
(Compete with ATP)

Dimerization /
Autophosphorylation
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Diagram Title: Core EGFR Signaling Pathway and TKI Inhibition

Key Insights for Researchers

¢ BPIQ-I's Research Context: The available data for BPIQ-lI comes from a neuroscience-based
phenotypic screen, not a classic oncology setting [1]. Its performance in models specifically
designed for EGFR-driven cancers may be an area for further investigation.

e Mutation-Specific Efficacy: Clinical data consistently shows that the type of EGFR mutation (e.g.,
exon 19 deletion vs. L858R) significantly impacts the efficacy of TKIs [3] [4]. This underscores the
necessity of genetic profiling in both research and clinical practice.

¢ Overcoming Resistance: The finding that JAK3 Inhibitor VI can selectively target the resistant
T790M "gatekeeper” mutant highlights a promising strategy: repurposing existing kinase inhibitors to
overcome drug resistance by exploiting structural similarities between kinases [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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